N'-(1-acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide
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Overview
Description
N'-(1-acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(1-acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide typically involves multiple steps. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core .
Another approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit. This method is advantageous due to its high functional group tolerance and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N'-(1-acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N'-(1-acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(1-acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with distinct biological activities.
Uniqueness
N'-(1-acetyl-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide is unique due to its specific structural features and the combination of indole and naphthalene moieties. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
300393-86-6 |
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Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4g/mol |
IUPAC Name |
N-[(Z)-(1-acetyl-2H-indol-3-ylidene)amino]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C22H19N3O3/c1-15(26)25-13-20(19-8-4-5-9-21(19)25)23-24-22(27)14-28-18-11-10-16-6-2-3-7-17(16)12-18/h2-12H,13-14H2,1H3,(H,24,27)/b23-20+ |
InChI Key |
LCTBSLXZHCTGEX-BSYVCWPDSA-N |
SMILES |
CC(=O)N1CC(=NNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Isomeric SMILES |
CC(=O)N1C/C(=N\NC(=O)COC2=CC3=CC=CC=C3C=C2)/C4=CC=CC=C41 |
Canonical SMILES |
CC(=O)N1CC(=NNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Origin of Product |
United States |
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